

Application Notes and Protocols for Cbl-b-IN-10

In Vitro Assays

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Compound of Interest

Compound Name: Cbl-b-IN-10

Cat. No.: B12379426

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Introduction

Cbl-b (Casitas B-lineage lymphoma-b) is a crucial E3 ubiquitin ligase that functions as a negative regulator of the immune system.^[1] It plays a significant role in establishing the activation threshold for T cells and natural killer (NK) cells, thereby preventing excessive immune responses and maintaining tolerance.^{[1][2]} By ubiquitinating key signaling proteins in immune cells, Cbl-b marks them for degradation, effectively dampening the immune response.^{[1][3]} Inhibition of Cbl-b is a promising therapeutic strategy in immuno-oncology to enhance the body's anti-tumor immunity.^{[1][2]}

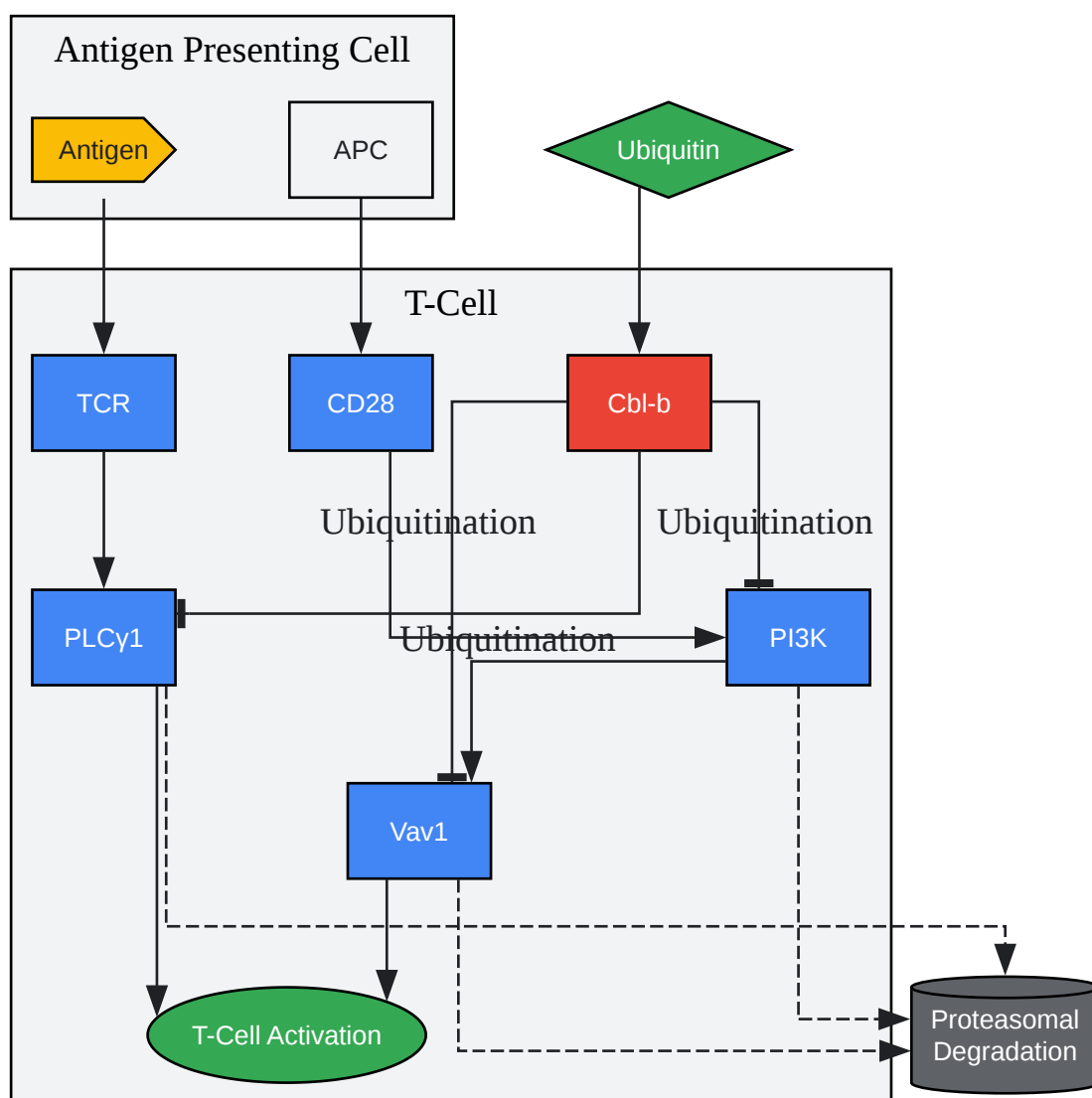
Cbl-b-IN-10 is a potent, small-molecule inhibitor of Cbl-b and the closely related c-Cbl.^{[2][4]} These application notes provide detailed protocols for in vitro assays to characterize the activity of **Cbl-b-IN-10** and similar compounds. The protocols cover biochemical assays to determine the direct inhibitory effect on Cbl-b's ubiquitination activity, as well as cell-based assays to assess the downstream consequences of Cbl-b inhibition in immune cells.

Data Presentation

Table 1: In Vitro Activity of **Cbl-b-IN-10**

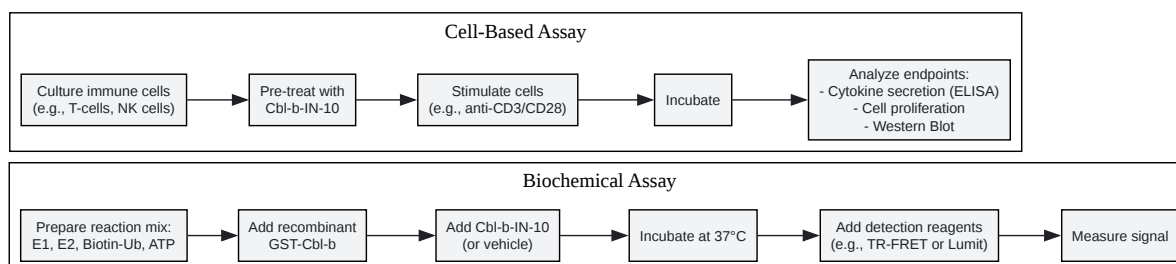
Assay Type	Target	IC50	Reference
Biochemical Inhibition Assay	Cbl-b	6.0 nM	[2] [4]
Biochemical Inhibition Assay	c-Cbl	3.5 nM	[2] [4]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules.



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Caption: General workflow for in vitro characterization of **Cbl-b-IN-10**.

Experimental Protocols

Cbl-b In Vitro Auto-Ubiquitination Assay (TR-FRET)

This protocol is adapted from commercially available kits and is designed to measure the auto-ubiquitination activity of Cbl-b in a high-throughput format.^{[5][6]}

Materials:

- Recombinant human E1 activating enzyme
- Recombinant human E2 conjugating enzyme (e.g., UBE2D1/Ubch5a)
- Recombinant human GST-tagged Cbl-b
- Biotinylated ubiquitin
- ATP
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

- **Cbl-b-IN-10**
- DMSO (vehicle control)
- TR-FRET detection reagents (e.g., Terbium-labeled anti-GST antibody and Streptavidin-acceptor)
- 384-well assay plates
- Plate reader capable of TR-FRET measurements

Procedure:

- Prepare Reagents:
 - Prepare a 2X ubiquitination master mix containing E1, E2, biotinylated ubiquitin, and ATP in assay buffer. The final concentrations should be optimized, but typical starting points are 50 nM E1, 200 nM E2, 500 nM biotin-ubiquitin, and 1 mM ATP.
 - Prepare a 4X solution of recombinant GST-Cbl-b in assay buffer (e.g., 40 nM).
 - Prepare a 4X serial dilution of **Cbl-b-IN-10** in DMSO, and then dilute into assay buffer.
- Assay Plate Setup:
 - Add 5 µL of the 4X **Cbl-b-IN-10** dilution or vehicle control to the wells of a 384-well plate.
 - Add 5 µL of the 4X GST-Cbl-b solution to each well.
 - Initiate the reaction by adding 10 µL of the 2X ubiquitination master mix to each well.
- Incubation:
 - Seal the plate and incubate at 37°C for 1-2 hours.
- Detection:
 - Prepare the TR-FRET detection reagents according to the manufacturer's instructions.

- Add the detection reagents to each well.
- Incubate the plate at room temperature for 30-60 minutes, protected from light.
- Data Acquisition:
 - Read the plate on a TR-FRET-compatible plate reader.
 - Calculate the TR-FRET ratio and determine the IC₅₀ value for **Cbl-b-IN-10** by fitting the data to a four-parameter logistic curve.

T-Cell Activation and Cytokine Release Assay

This protocol assesses the effect of **Cbl-b-IN-10** on the activation of primary human T-cells by measuring the secretion of key cytokines like IL-2 and IFN- γ .^{[7][8]}

Materials:

- Primary human T-cells (e.g., isolated from peripheral blood mononuclear cells - PBMCs)
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- Anti-CD3 and anti-CD28 antibodies
- **Cbl-b-IN-10**
- DMSO
- 96-well cell culture plates
- ELISA kits for human IL-2 and IFN- γ

Procedure:

- Plate Coating:
 - Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 μ g/mL in PBS) overnight at 4°C.

- Wash the wells three times with sterile PBS before use.
- Cell Plating and Treatment:
 - Resuspend primary human T-cells in complete RPMI-1640 medium.
 - Add the T-cells to the anti-CD3 coated plate at a density of 1×10^5 cells/well.
 - Add soluble anti-CD28 antibody (e.g., 1 μ g/mL).
 - Add serial dilutions of **Cbl-b-IN-10** or DMSO vehicle control to the wells.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
- Cytokine Measurement:
 - After incubation, centrifuge the plate and collect the supernatant.
 - Measure the concentration of IL-2 and IFN- γ in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
- Data Analysis:
 - Plot the cytokine concentration against the concentration of **Cbl-b-IN-10** to determine the EC₅₀ value.

Western Blot Analysis of Downstream Signaling

This protocol is to assess the effect of **Cbl-b-IN-10** on the phosphorylation status of downstream signaling proteins in immune cells.[\[9\]](#)[\[10\]](#)

Materials:

- Jurkat T-cells or other suitable immune cell line
- RPMI-1640 medium with 10% FBS

- **Cbl-b-IN-10**
- DMSO
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-PLCy1, anti-phospho-Vav1, anti-total-PLCy1, anti-total-Vav1, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis:
 - Culture Jurkat T-cells to a suitable density.
 - Treat the cells with various concentrations of **Cbl-b-IN-10** or DMSO for a predetermined time (e.g., 1-4 hours).
 - Stimulate the cells as required (e.g., with anti-CD3/CD28).
 - Wash the cells with cold PBS and lyse them with lysis buffer.
 - Clarify the lysates by centrifugation.

- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein amounts and prepare samples with Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
 - Use β -actin as a loading control.
- Analysis:
 - Quantify the band intensities to determine the change in phosphorylation of target proteins upon treatment with **Cbl-b-IN-10**.

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